

BOS-172722: A Technical Deep Dive into Aneuploidy Induction

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Compound of Interest

Compound Name: BOS-172722

Cat. No.: B606318

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This technical guide provides an in-depth analysis of **BOS-172722**, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. It explores the molecule's mechanism of action, its critical role in overriding the spindle assembly checkpoint (SAC), and the subsequent induction of aneuploidy, a hallmark of many cancers and a key therapeutic strategy. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism: Inhibition of Mps1 Kinase

BOS-172722, also known as CCT289346, is a small molecule inhibitor that targets Mps1, a crucial serine/threonine kinase that governs the spindle assembly checkpoint (SAC).^{[1][2]} The SAC is a vital cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.^[1] It prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.^{[1][3]}

Mps1 kinase activity is essential for the recruitment of other SAC proteins to the kinetochores, the protein structures on chromosomes where spindle fibers attach.^{[1][4]} By inhibiting Mps1, **BOS-172722** effectively disables this checkpoint, leading to a premature exit from mitosis, even in the presence of unaligned chromosomes.^{[5][6]} This results in gross chromosomal mis-segregation and the generation of aneuploid daughter cells.^{[5][7]} The induction of a high

degree of aneuploidy can surpass a tolerable threshold for cancer cells, ultimately leading to cell death.[5][7]

Quantitative Analysis of BOS-172722 Activity

The following tables summarize the key quantitative data from preclinical studies of **BOS-172722**, highlighting its potency and its effects on mitotic progression and aneuploidy.

Table 1: In Vitro Potency of **BOS-172722**

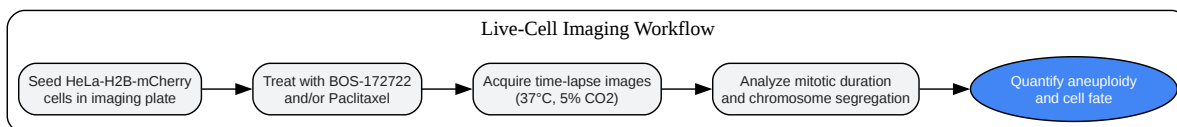
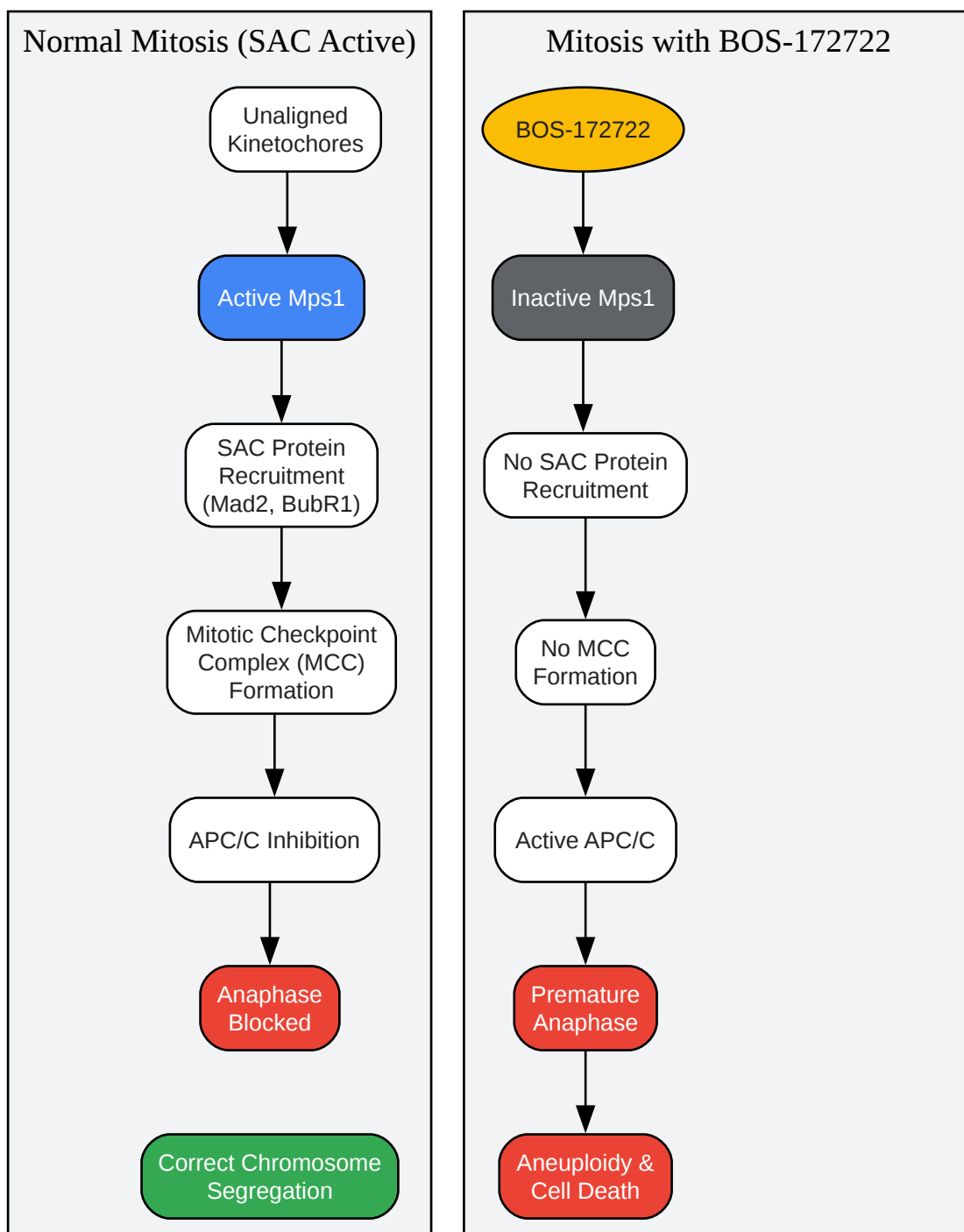
Target	Assay Condition	IC50	Reference
Mps1 Kinase	10 μ M ATP	4 nM	[7]
Mps1 Kinase	1 mM ATP	10 nM	[7]
Phospho-Mps1	---	63 nM	[8]

Table 2: Cellular Effects of **BOS-172722** in HeLa Cells

Treatment	Median Time in Mitosis (minutes)	Chromosomal Abnormalities	Reference
Untreated	52	-	[5]
200 nM BOS-172722	11	~83% unaligned chromosomes, ~17% decondensation without division	[5]
Paclitaxel alone	110	-	[9][10]
Paclitaxel + BOS-172722	15	Gross chromosomal abnormalities	[9][10]

Signaling Pathway and Mechanism of Aneuploidy Induction

The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and how its inhibition by **BOS-172722** leads to aneuploidy.



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